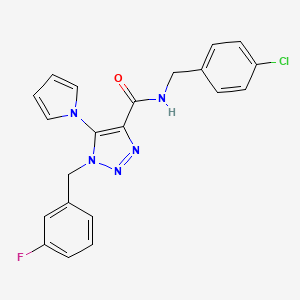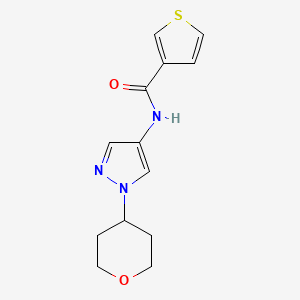
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide, commonly known as THPPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. THPPT is a synthetic compound that belongs to the class of pyrazole derivatives and has a molecular weight of 366.46 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Modifications
Heterocyclic Synthesis : The compound has been utilized as a precursor in the synthesis of diverse heterocyclic compounds, including pyrazoles, isoxazoles, and others. These derivatives exhibit a range of biological activities, underscoring the compound's versatility as a chemical scaffold (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Catalytic Approaches : Various catalytic approaches have been employed to synthesize functionalized thiophene-based pyrazole amides. These methodologies highlight the compound's role in facilitating the development of novel materials with potential applications in nonlinear optical properties and electronic structures (Kanwal, Rasool, Zaidi, Zakaria, Bilal, Hashmi, Mubarik, Ahmad, & Shah, 2022).
Biological Activities
Antimicrobial Activity : Thiophene-pyrazole carboxamides synthesized from N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide have demonstrated significant antimicrobial properties against a range of bacteria and fungi. This suggests potential for developing new antimicrobial agents (Prabhudeva, Vivek, & Kumar, 2019).
Enzyme Inhibitor Activity : Novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines, prepared from reactions involving N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide, have shown activity as acetylcholinesterase enzyme inhibitors, indicating potential therapeutic applications for neurodegenerative diseases (Elumalai, Ali, Elumalai, Eluri, & Srinivasan, 2014).
Wirkmechanismus
Target of Action
The primary target of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide, also known as TAK-418, is the lysine-specific demethylase 1 (LSD1) enzyme . LSD1 is an enzyme that demethylates mono- and dimethylated histone H3 lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2) . Dysregulation of histone H3 lysine 4 (H3K4) methylation is associated with various disorders such as autism spectrum disorders (ASD), schizophrenia, and Alzheimer’s disease .
Mode of Action
TAK-418 inhibits the LSD1 enzyme activity, but it has minimal impact on the LSD1-cofactor complex . TAK-418 and T-448, by inhibiting brain LSD1 enzyme activity, consistently improved social deficits in animal models of neurodevelopmental disorders without causing thrombocytopenia .
Biochemical Pathways
The inhibition of LSD1 enzyme activity by TAK-418 affects the methylation status of histone H3 lysine 4 (H3K4) and lysine 9 (H3K9) . This can lead to changes in gene expression, which can have downstream effects on cellular functions and behaviors .
Pharmacokinetics
The compound’s ability to inhibit lsd1 activity in the brain suggests that it can cross the blood-brain barrier .
Result of Action
TAK-418 improved social deficits in animal models of neurodevelopmental disorders . Moreover, TAK-418 improved memory deficits caused by aging or amyloid precursor protein overexpression . This suggests that miR-137 modulation may be involved in memory improvement by LSD1 inhibition .
Eigenschaften
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c17-13(10-3-6-19-9-10)15-11-7-14-16(8-11)12-1-4-18-5-2-12/h3,6-9,12H,1-2,4-5H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINZFEAVTPNXLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2360354.png)
![(2e)-3-[2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid](/img/structure/B2360356.png)
![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2360360.png)

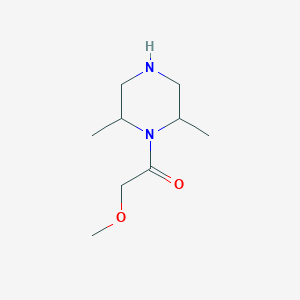
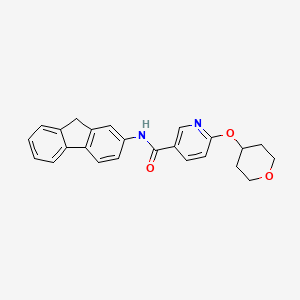

![N-(4-chlorobenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide](/img/structure/B2360367.png)
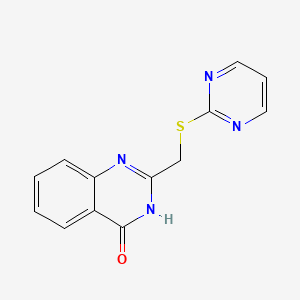
![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide](/img/structure/B2360370.png)
![N-(2-fluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2360373.png)
![6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2360374.png)
